N-Acetylisoleucine
Description
Enzymatic Synthesis of N-Acetylisoleucine
The primary route for the direct synthesis of this compound involves a specific enzymatic reaction.
The enzyme responsible for the direct acetylation of L-isoleucine is Leucine (B10760876)/Isoleucine N-acetyltransferase, classified under EC number 2.3.1.66. hmdb.cahmdb.ca This enzyme catalyzes the transfer of an acetyl group to L-leucine and has also been shown to act on L-isoleucine. qmul.ac.ukgenome.jpexpasy.org The systematic name for this enzyme is acetyl-CoA:L-leucine N-acetyltransferase. qmul.ac.ukwikipedia.org While its primary substrate is L-leucine, it can also utilize other amino acids like L-arginine, L-valine, and L-phenylalanine as acceptors, though potentially at different efficiencies. qmul.ac.ukgenome.jpexpasy.org
In the enzymatic synthesis of this compound, Acetyl-Coenzyme A (Acetyl-CoA) serves as the essential acetyl group donor. hmdb.cahmdb.casmolecule.com Acetyl-CoA is a central molecule in metabolism, participating in numerous biochemical reactions related to the metabolism of proteins, carbohydrates, and lipids. ebi.ac.ukwikipedia.org It delivers the acetyl group to the enzyme's active site, which is then transferred to the amino group of L-isoleucine to form this compound. ebi.ac.uk Propanoyl-CoA can also act as a donor for this class of enzymes, but it does so more slowly than Acetyl-CoA. qmul.ac.ukgenome.jpexpasy.org
The biosynthesis of this compound from L-isoleucine is a recognized metabolic pathway. hmdb.casmolecule.com This process is a form of N-terminal acetylation, a common and highly conserved protein modification in eukaryotes that plays a role in protein stability and protection. hmdb.cahmdb.ca While a significant portion of N-acetylation occurs on proteins, the direct N-acetylation of free amino acids like isoleucine also takes place. hmdb.cahmdb.ca
This compound Catabolism and Degradation
The breakdown of this compound is crucial for recycling amino acids and maintaining cellular homeostasis. This process is primarily carried out by specific hydrolase enzymes.
N-acetylated amino acids, including this compound, can be released from the N-terminus of peptides through the action of N-Acylpeptide Hydrolases (APH). hmdb.cahmdb.ca These enzymes, also known as acylamino-acid-releasing enzymes, catalyze the removal of an N-acylated amino acid from blocked peptides. nih.gov This process is part of the broader catabolism of intracellular N-acylated proteins. nih.gov The released this compound can then be further broken down.
Aminoacylase (B1246476) I (ACY1), an enzyme encoded by the ACY1 gene, is primarily known for catalyzing the hydrolysis of N-acetylated amino acids into a free amino acid and acetate. nih.govfoodb.cawestmont.edu However, ACY1 can also catalyze the reverse reaction, which is the synthesis of acetylated amino acids. hmdb.canih.govfoodb.ca Therefore, under certain cellular conditions, Aminoacylase I could potentially contribute to the formation of this compound from isoleucine and an acetyl donor, although its primary characterized role is in degradation. nih.gov Deficiency in ACY1 leads to an accumulation of N-acetylated amino acids in the urine. nih.govresearchgate.net
Data Tables
Table 1: Enzymes Involved in this compound Metabolism
| Enzyme Name | EC Number | Function | Substrates | Products |
| Leucine/Isoleucine N-Acetyltransferase | 2.3.1.66 | Synthesis | L-Isoleucine, Acetyl-CoA | This compound, CoA |
| N-Acylpeptide Hydrolase | 3.4.19.1 | Degradation | N-acetylated peptides | This compound, peptide |
| Aminoacylase I | 3.5.1.14 | Degradation/Synthesis (Reverse) | This compound, H₂O / Isoleucine, Acetate | Isoleucine, Acetate / this compound, H₂O |
Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTWZSUNGHMMJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942377 | |
| Record name | N-(1-Hydroxyethylidene)isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3077-46-1, 19764-31-9, 20257-17-4, 33601-90-0 | |
| Record name | N-Acetyl-L-isoleucine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoleucine, D- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC203805 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoleucine, DL- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(1-Hydroxyethylidene)isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways of N Acetylisoleucine
N-Acetylisoleucine Catabolism and Degradation
Cooperative Enzymatic Control by PM20D1 and FAAH in N-Acyl Amino Acid Metabolism
The metabolism of N-acyl amino acids (NAAAs), a class of bioactive lipids that includes this compound, is intricately regulated by the cooperative action of two key enzymes: Peptidase M20 Domain Containing 1 (PM20D1) and Fatty Acid Amide Hydrolase (FAAH). nih.govelifesciences.orgnih.gov These enzymes demonstrate a sophisticated division of labor in controlling the levels of NAAAs.
PM20D1 is a secreted, extracellular enzyme that functions as a bidirectional N-acyl amino acid synthase and hydrolase. uniprot.org It can both generate NAAAs by condensing fatty acids and amino acids, and break them down through hydrolysis. uniprot.org This enzyme is crucial for regulating the circulating levels of these bioactive lipids. nih.govuniprot.org
In contrast, FAAH is an intracellular enzyme that also possesses NAAA synthase/hydrolase capabilities. nih.govelifesciences.org Research has identified FAAH as a second, PM20D1-independent pathway for NAAA metabolism. elifesciences.orgelifesciences.org While both enzymes can catalyze similar reactions, they exhibit distinct substrate specificities and operate in different cellular compartments. nih.govelifesciences.org In vitro studies show that FAAH has a more limited substrate scope compared to the broader activity of PM20D1. elifesciences.orgnih.gov
The interplay between these two enzymes is complex and non-additive. nih.gov Studies in mice have shown that the genetic knockout or pharmacological inhibition of FAAH leads to significant changes in intracellular NAAA levels, but not in their circulating counterparts. elifesciences.orgnih.gov When both PM20D1 and FAAH are blocked, the resulting changes in NAAA concentrations are dramatic and often not what would be predicted from inhibiting each enzyme alone. nih.gov For instance, the dual blockade can cause a substantial accumulation of certain N-acyl serines, which are largely unaffected by the individual inhibition of either enzyme. nih.gov This cooperative regulation highlights a robust system for maintaining homeostasis of this diverse family of signaling lipids. nih.govelifesciences.org
Table 1: Comparison of PM20D1 and FAAH in N-Acyl Amino Acid Metabolism
| Feature | PM20D1 | FAAH |
|---|---|---|
| Enzyme Name | Peptidase M20 Domain Containing 1 | Fatty Acid Amide Hydrolase |
| Cellular Location | Extracellular (secreted) nih.govuniprot.org | Intracellular nih.govelifesciences.org |
| Function | Bidirectional N-acyl amino acid synthase/hydrolase uniprot.org | Bidirectional N-acyl amino acid synthase/hydrolase nih.gov |
| Primary Regulation | Circulating N-acyl amino acid levels elifesciences.org | Intracellular N-acyl amino acid levels elifesciences.orgnih.gov |
| Substrate Scope | Broad elifesciences.org | More restricted compared to PM20D1 elifesciences.orgnih.gov |
| Related Bioactive Lipids | Structurally related to N-acyl-homoserine lactones (bacterial quorum-sensing molecules) and anandamide. nih.gov | Also metabolizes the endocannabinoid anandamide. nih.gov |
Interkingdom Pharmacology and Metabolic Cross-Talk Relevant to this compound
The study of how chemical signals and metabolites produced by one organism, such as bacteria, can interact with the biological systems of another, like mammals, is known as interkingdom pharmacology. acs.org this compound is a component of certain bacterial secondary metabolites that exemplify this cross-kingdom interaction. nih.gov
Bacterial and Mammalian Enzymatic Interactions
A prominent example of interkingdom enzymatic interaction involving this compound is found in the K-26 family of natural products. acs.orgnih.gov K-26 is a phosphonotripeptide produced by actinomycetes, a group of bacteria. nih.govnih.gov This molecule acts as a potent inhibitor of human Angiotensin-I Converting Enzyme (ACE), a key mammalian enzyme in blood pressure regulation. acs.orgnih.gov
The structure of K-26 features an this compound moiety at one end. nih.gov Crystallographic studies have revealed that when K-26 binds to human ACE, the this compound component occupies a specific pocket in the enzyme's active site known as the S3 binding pocket. acs.orgnih.gov The potency of these bacterial inhibitors against the mammalian enzyme is significantly influenced by this N-terminal modification. Research comparing N-acetylated versions like K-26 with their N-methylated counterparts showed that the N-acetylated compounds are markedly more potent inhibitors of ACE. acs.org The acetyl group's carbonyl is capable of forming a hydrogen bond with the enzyme, an interaction that likely contributes to the increased inhibitory strength. nih.gov
Interestingly, while K-26 is a powerful inhibitor of mammalian ACE, it shows significantly weaker inhibition against its bacterial homolog, K-26-DCP. nih.gov This selectivity highlights the structural nuances between enzymes from different kingdoms, even when they share similar functions. nih.gov The investigation into how these bacterial metabolites interact with mammalian targets provides insight into co-evolutionary relationships and offers a basis for developing new therapeutic agents. biorxiv.org
Table 2: Interaction of K-26 (Containing this compound) with Mammalian and Bacterial Enzymes
| Interacting Molecule | Target Enzyme | Kingdom | Binding Details of this compound Moiety | Observed Potency |
|---|---|---|---|---|
| K-26 | Human Angiotensin-I Converting Enzyme (ACE) | Mammalian | Occupies the S3 binding pocket of the enzyme. acs.orgnih.gov | Potent inhibitor (IC₅₀ = 25 nM). acs.orgnih.gov |
| K-26 | K-26-DCP (Dipeptidyl Carboxypeptidase) | Bacterial | Binds to the S1-S3 subsites within the active site. nih.gov | Weak inhibitor (IC₅₀ = 40 µM). nih.gov |
Molecular and Cellular Mechanisms of N Acetylisoleucine Activity
Modulation of Neuronal Membrane Potential and Excitability
Direct scientific evidence detailing the specific effects of N-Acetylisoleucine on neuronal membrane potential and excitability is not extensively available in the current literature. Neuronal excitability, the ability of a neuron to fire an action potential in response to a stimulus, is fundamentally governed by the electrical potential difference across its membrane. frontiersin.orgnih.gov This process involves a complex interplay of ion channels that control the flow of ions like sodium (Na+), potassium (K+), and calcium (Ca2+). neu.edu.trnih.gov
Restoration of Abnormal Neuronal Depolarization
There is currently no specific research demonstrating that this compound restores abnormal neuronal depolarization. Abnormal or sustained depolarization can be a feature of neuronal hyperactivity in certain pathological conditions. frontiersin.orgfrontiersin.org This state can be influenced by various factors, including the function of voltage-gated ion channels and the balance of excitatory and inhibitory neurotransmission. frontiersin.orgmdpi.com For instance, the NALCN channel contributes to the subthreshold depolarization that drives spontaneous firing in certain dopamine (B1211576) neurons. elifesciences.org However, a direct role for this compound in modulating these specific processes has not been established.
Influence on Mitochondrial Membrane Potential
The direct influence of this compound on mitochondrial membrane potential (ΔΨm) has not been a subject of detailed investigation. The mitochondrial membrane potential is a critical component of cellular energy production, generated by the electron transport chain to drive ATP synthesis via oxidative phosphorylation. nih.govmdpi.com A reduction in ΔΨm is associated with mitochondrial dysfunction and is observed in aging and various diseases. mdpi.comnih.gov While related compounds like N-acetylcysteine (NAC) have been studied for their effects on mitochondrial function, including the preservation of ΔΨm under conditions of oxidative stress, these findings cannot be directly extrapolated to this compound. nih.gov
Interactions with Membrane Phospholipids (B1166683) and Ion Channel Activity
Specific studies on the direct interactions of this compound with membrane phospholipids and its effect on ion channel activity are scarce. The interaction of amino acids and peptides with the lipid bilayer can influence membrane properties and the function of embedded proteins like ion channels. mdpi.comrsc.org These interactions are governed by factors such as hydrophobicity and charge. rsc.org While some commercial suppliers categorize this compound as a potential ion channel modulator, peer-reviewed scientific studies validating this function and describing the underlying mechanisms are not currently available. hygeia-analytics.com
Regulation of Metabolic Flux and Energy Homeostasis
This compound is recognized as a metabolite involved in metabolic regulation and energy balance, though the precise mechanisms are not fully understood. creative-proteomics.comcloudfront.netnih.gov As a derivative of isoleucine, a BCAA, it is connected to amino acid metabolism, which is intrinsically linked to mitochondrial function and cellular energy homeostasis. frontiersin.orgmdpi.com Alterations in the levels of this compound have been noted in metabolic disorders, suggesting its involvement in metabolic pathways, but its role as a direct regulator remains to be elucidated. researchgate.net
Shift in Cellular Metabolism from Glycolysis to Oxidative Phosphorylation for ATP Production
There is no direct evidence to suggest that this compound causes a shift in cellular metabolism from glycolysis to oxidative phosphorylation (OXPHOS). Cells adapt their energy production strategies based on their needs and the availability of oxygen. nih.gov While most normal cells rely on OXPHOS for efficient ATP production, many cancer cells and proliferating cells favor aerobic glycolysis (the Warburg effect). nih.govkhanacademy.org Neurons, conversely, typically transition from aerobic glycolysis to a greater reliance on OXPHOS as they differentiate and mature. nih.gov The balance between these pathways is tightly regulated by key enzymes and signaling molecules. elifesciences.org However, a role for this compound in this regulatory process has not been demonstrated.
Normalization of Aberrant Metabolism and Mitigation of Oxidative Stress
While this compound levels are observed to be altered in conditions of aberrant metabolism, such as inborn errors of metabolism and type 2 diabetes, there is no conclusive evidence that it actively normalizes these states. researchgate.netnih.gov In individuals with aminoacylase (B1246476) 1 deficiency, for example, various N-acetylated amino acids, including this compound, accumulate in the urine. nih.gov This indicates its place within metabolic pathways, but not necessarily a therapeutic function.
Similarly, a direct role for this compound in mitigating oxidative stress has not been established. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them with antioxidants. mdpi.comals-journal.comnih.gov The compound N-acetylcysteine (NAC) is a well-known antioxidant that acts as a precursor to glutathione (B108866), a major cellular antioxidant. mdpi.comnih.gov Although this compound shares a similar N-acetyl group, its efficacy and mechanisms as an antioxidant have not been specifically researched and cannot be assumed.
Promotion of Acetyl-CoA Production and Peroxisome Transport (related to isoleucine precursors)
This compound is intrinsically linked to the production of Acetyl-Coenzyme A (Acetyl-CoA), a central molecule in cellular metabolism, through its precursor, the branched-chain amino acid (BCAA) L-isoleucine. wikipedia.orgmdpi.com The catabolism of isoleucine is a multi-step process that ultimately yields key metabolic intermediates. nih.govontosight.ai This pathway begins with a transamination reaction to form α-keto-β-methylvalerate, followed by an irreversible oxidative decarboxylation catalyzed by the branched-chain α-ketoacid dehydrogenase complex to produce branched-chain acyl-CoA intermediates. nih.govontosight.ai Subsequent enzymatic reactions, including beta-oxidation, lead to the formation of both acetyl-CoA and propionyl-CoA. wikipedia.orgnih.govnih.gov Acetyl-CoA can then enter the citric acid cycle (Krebs cycle) for energy production in the form of ATP or be used in the synthesis of other biomolecules. wikipedia.orgontosight.ai
The transport of metabolites like acetyl-CoA across the peroxisomal membrane is essential for integrating various metabolic pathways housed within this organelle, such as fatty acid β-oxidation. nih.gov Peroxisomes contain multiple acyl-CoA thioesterases capable of hydrolyzing a range of substrates. nih.gov Metabolites can exit the peroxisome through several routes, including a carnitine-dependent shuttle system or via hydrolysis by thioesterases, releasing the free acid. nih.gov For instance, most acetyl-CoA produced in human fibroblast peroxisomes follows the carnitine-dependent route. nih.gov Unconjugated bile salts that return to the liver must be transported into the peroxisome for re-conjugation by bile acid-CoA:amino acid N-acyltransferase (BAAT), a liver-specific peroxisomal enzyme, before re-entering circulation. nih.gov This underscores the critical role of peroxisomal transport for acyl-CoA-dependent processes. nih.gov
| Metabolic Precursor/Product | Role in Pathway | Key Enzymes/Processes |
| L-Isoleucine | The precursor amino acid to this compound. | Branched-chain aminotransferase |
| α-keto-β-methylvalerate | Intermediate ketoacid formed from isoleucine. | Branched-chain ketoacid dehydrogenase complex |
| Acetyl-CoA | A primary end-product of isoleucine catabolism. nih.govontosight.ai | Beta-oxidation |
| Propionyl-CoA | A secondary end-product of isoleucine catabolism. nih.govontosight.ai | Beta-oxidation |
Neuroinflammatory Pathway Modulation
Attenuation of Neuroinflammatory Markers
Research on the closely related compound N-acetyl-L-leucine has demonstrated significant potential in modulating neuroinflammatory pathways. nih.govnih.gov Studies involving experimental traumatic brain injury (TBI) in mice have shown that administration of N-acetyl-L-leucine can lead to a marked reduction in the expression of key neuroinflammatory markers. nih.govnih.govbiorxiv.org This intervention has been linked to improved neurological function, suggesting that its neuroprotective effects are, at least in part, mediated by the suppression of post-injury inflammation. nih.govnih.gov The mechanism may involve the partial restoration of autophagy flux, which is often impaired following brain injury. nih.govbiorxiv.org
This anti-inflammatory action is not unique among N-acetylated amino acids. N-acetylcysteine (NAC), for example, has also been shown to suppress pro-inflammatory cytokines in the hippocampus and pre-frontal cortex in animal models of stress-induced depression. nih.gov In the context of N-acetyl-L-leucine, treatment in mouse models of TBI resulted in improved motor and cognitive outcomes, which correlated with the attenuation of cell death and neuroinflammation. nih.gov
| Neuroinflammatory Marker | Effect of N-acetyl-L-leucine Treatment (in TBI models) | Reference |
| General Neuroinflammation | Reduced/Attenuated | nih.govnih.gov |
| Cortical Cell Death | Attenuated | nih.govnih.gov |
Interaction with Protein Acetylation Processes
General Mechanisms of Protein N-Terminal Acetylation in Eukaryotes
Protein N-terminal acetylation is one of the most common covalent modifications in eukaryotes, affecting an estimated 85% of all human proteins. hmdb.cahmdb.cawikipedia.org This process involves the transfer of an acetyl group from acetyl-CoA to the alpha-amino group (Nα) of the N-terminal amino acid of a protein. wikipedia.orgoup.com The reaction is catalyzed by a family of enzymes called N-terminal acetyltransferases (NATs). oup.comnih.gov
This modification typically occurs co-translationally, meaning the acetyl group is added to the nascent polypeptide chain as it emerges from the ribosome. oup.comnih.govcreative-proteomics.com Different NATs (e.g., NatA, NatB, NatC) exhibit specificity for different N-terminal residues. hmdb.ca For instance, the human NatA complex generally acetylates proteins with small N-terminal amino acids like serine, alanine, and threonine after the initial methionine is cleaved. hmdb.ca
N-terminal acetylation is largely considered an irreversible modification that plays a crucial role in protein stability, folding, and subcellular localization. hmdb.cawikipedia.org this compound can be generated through the proteolytic degradation of N-terminally acetylated proteins, where enzymes like N-acylpeptide hydrolase release N-acetylated amino acids from shorter peptides. hmdb.cahmdb.ca Additionally, free isoleucine can be directly N-acetylated by specific N-acetyltransferases using acetyl-CoA. hmdb.cahmdb.ca
| Component | Function in N-Terminal Acetylation |
| N-terminal acetyltransferases (NATs) | Enzymes that catalyze the transfer of the acetyl group. nih.gov |
| Acetyl-CoA | The donor molecule for the acetyl group. oup.com |
| Ribosome | The site where co-translational acetylation occurs. nih.gov |
| N-acylpeptide hydrolase | Enzyme that can release N-acetylated amino acids during protein breakdown. hmdb.cahmdb.ca |
Transporter-Mediated Uptake Mechanisms
Interaction with Organic Anion Transporters (OAT1, OAT3)
The acetylation of L-isoleucine alters its chemical properties, fundamentally changing how it is transported across cell membranes. While the parent amino acid, L-isoleucine, is a substrate for L-type amino acid transporters (LATs), the addition of the acetyl group switches its carrier preference. biorxiv.orgnih.gov Research on the analogous compound N-acetyl-L-leucine has shown that at physiological pH, it exists as an anion that requires carrier-mediated uptake. biorxiv.org
Specifically, N-acetylated leucine (B10760876) is a transportable substrate for Organic Anion Transporter 1 (OAT1, also known as SLC22A6) and Organic Anion Transporter 3 (OAT3, also known as SLC22A8). biorxiv.org These transporters are expressed on the basolateral membrane of proximal tubule cells in the kidney and play a central role in the uptake and subsequent excretion of a wide variety of endogenous metabolites, drugs, and toxins from the plasma. escholarship.orgwikipedia.orgmdpi.com The interaction with OAT1 and OAT3 provides a distinct pharmacokinetic profile for the acetylated amino acid compared to its unmodified form. biorxiv.org This mechanism is supported by findings that other N-acetylated compounds, such as N-acetylcysteine (NAC), are also substrates for OAT1 and OAT3, and their transport can be inhibited by probenecid, a known OAT inhibitor. nih.gov
| Transporter | Role in N-Acetyl Amino Acid Transport | Location |
| OAT1 (SLC22A6) | Mediates uptake of N-acetylated amino acids like N-acetyl-leucine and N-acetylcysteine. biorxiv.orgnih.gov | Basolateral membrane of renal proximal tubules. wikipedia.org |
| OAT3 (SLC22A8) | Mediates uptake of N-acetylated amino acids like N-acetyl-leucine and N-acetylcysteine. biorxiv.orgnih.gov | Basolateral membrane of renal proximal tubules. escholarship.org |
Differentiation from L-Isoleucine Transport Mechanisms
The transport of this compound across cellular membranes is fundamentally different from that of its parent amino acid, L-Isoleucine, due to the presence of the acetyl group. L-Isoleucine, a large neutral amino acid, is primarily transported into cells by various Na+-independent L-type amino acid transporters (LATs), such as LAT1, LAT2, LAT3, and LAT4, as well as the Na+-dependent neutral amino acid transporter B0AT1 (SLC6A19). news-medical.netnih.govnih.govplos.org These transporters, particularly LAT1, are responsible for moving L-Isoleucine and other branched-chain amino acids into various tissues, including the brain. news-medical.net
In stark contrast, the acetylation of the amino group significantly alters the molecule's interaction with these transporters. Research on the structurally similar compound N-acetyl-L-leucine demonstrates that it is not a substrate for the L-type amino acid transporter 1 (LAT1). researchgate.netbiorxiv.org Instead, the addition of the acetyl group switches the carrier preference entirely. N-acetylated amino acids like N-acetyl-L-leucine are recognized and translocated by organic anion transporters (OATs), specifically OAT1 and OAT3. biorxiv.org This change from an amino acid transporter to an organic anion transporter is a critical point of differentiation. While L-Isoleucine competes with other large neutral amino acids for uptake via LATs, this compound is likely transported by a completely different class of carrier proteins, which has significant pharmacological implications. news-medical.netbiorxiv.org Studies also indicate that while not a substrate, N-acetyl-L-leucine can act as an inhibitor of the peptide transporter PepT1. researchgate.net
Table 1: Comparison of Cellular Transport Mechanisms
| Compound | Primary Transporter Class | Specific Transporters | Transport Characteristics |
|---|---|---|---|
| L-Isoleucine | Amino Acid Transporters | LAT1, LAT2, LAT3, LAT4, B0AT1 (SLC6A19) news-medical.netnih.govnih.govplos.org | Na+-independent (LATs) or Na+-dependent (B0AT1) transport of large neutral amino acids. news-medical.netplos.org |
| This compound | Organic Anion Transporters (OATs) (inferred from N-acetyl-leucine) | OAT1, OAT3 biorxiv.org | Switches carrier preference from amino acid transporters due to the acetyl group. biorxiv.org Not transported by LAT1. researchgate.net |
Enzyme Inhibition and Binding Characteristics
This compound is a component of certain potent, naturally occurring inhibitors of Angiotensin-I Converting Enzyme (ACE), a key enzyme in the regulation of blood pressure. nih.govacs.org Its binding characteristics have been elucidated through co-crystallization studies of these inhibitors with human ACE. nih.govacs.org
The active site of ACE contains several subsites or pockets that accommodate the side chains of peptide substrates and inhibitors. These are commonly referred to as S1, S2, and S1', among others. mdpi.comscielo.brresearchgate.net In studies of the potent ACE inhibitor K-26, a phosphonotripeptide which contains an this compound moiety, the binding orientation within the ACE active site has been clearly defined. nih.govacs.org
While other components of the K-26 molecule, such as (R)-1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid (AHEP) and a tyrosine residue, occupy the S1 and S2 pockets respectively, the this compound component extends to fill a putative S3 binding pocket. nih.govacs.org This unique binding motif, where the inhibitor occupies the "non-prime" S1, S2, and S3 pockets, is distinct from many clinically used ACE inhibitors that typically interact with the S1' and S2' pockets. nih.gov The occupation of this S3 pocket by this compound presents an area for the design of new inhibitors with potentially enhanced potency or selectivity. nih.govacs.org
Table 2: Binding of this compound Moiety (within K-26) to ACE Active Site
| ACE Pocket | Occupying Moiety | Interacting ACE Residues (Example) | Interaction Type |
|---|---|---|---|
| S1 | AHEP side chain nih.govacs.org | Val 518 nih.gov | Hydrophobic interactions nih.gov |
| S2 | Tyrosine side chain nih.govacs.org | His 387, His 410, Phe 391 nih.gov | Aromatic stacking and hydrophobic interactions nih.gov |
| S3 | this compound nih.govacs.org | Trp 357 nih.govacs.org | Potential aromatic interactions nih.govacs.org |
The N-acetyl group of the isoleucine residue is crucial for the inhibitor's potency and its selectivity between the two catalytic domains of ACE (the N-domain and C-domain). nih.govacs.org The acetyl group participates in key hydrogen bonding interactions that stabilize the inhibitor within the active site. Specifically, the N-acetyl carbonyl can form a hydrogen bond with the backbone nitrogen of Asp 358. nih.gov These hydrogen bonding interactions are considered important for the increased potency of N-acetylated inhibitors compared to their N-methylated counterparts. nih.govacs.org
Furthermore, the this compound moiety contributes to the preferential binding of inhibitors like K-26 to the C-domain of ACE. nih.govacs.org N-acetylated analogs show a significantly higher affinity for the C-domain over the N-domain. nih.govacs.org This C-domain selectivity is attributed to a combination of hydrophobic interactions at the S2 site and water-mediated interactions involving both the S2 pocket and the N-acetyl group. nih.govacs.org The structural differences between the N- and C-domains, particularly at non-conserved residue positions, allow for these selective interactions which can be exploited for the design of domain-specific ACE inhibitors. nih.govacs.org
Preclinical Investigation of N Acetylisoleucine in Biological Models
Animal Models for Neurological System Research
In vivo animal models are essential for studying the integrated physiological effects of N-Acetylisoleucine on complex neurological processes, including vestibular system recovery and the pathophysiology of inherited neurodegenerative diseases.
Vestibular compensation is the natural process of behavioral recovery that occurs after a peripheral vestibular lesion. Animal models, such as those involving unilateral labyrinthectomy (UL) in cats, guinea pigs, and rats, are standard for studying this process and for testing potential therapeutic agents. frontiersin.orgmdpi.com
Studies in a rat UL model have shown that N-acetyl-L-leucine, the L-enantiomer of isoleucine's acetylated form, significantly accelerates the compensation of postural deficits. nih.gov This effect was found to be specific to the L-isomer, as N-acetyl-D-leucine did not produce a similar acceleration. nih.gov In vivo brain imaging (μPET) in these rats revealed that N-acetyl-L-leucine increased regional cerebral glucose metabolism in the vestibulocerebellum and decreased it in the posterolateral thalamus, identifying these as key brain regions for its mechanism of action. nih.gov Similar accelerations of vestibular compensation have also been reported in cat and guinea pig models, underscoring the compound's consistent effect across different mammalian species. nih.govnih.gov
Table 4: Summary of this compound Effects in Vestibular Compensation Models
| Animal Model | Lesion Type | Compound | Key Findings | Proposed Site(s) of Action | Reference(s) |
|---|---|---|---|---|---|
| Rat | Unilateral Labyrinthectomy (UL) | N-acetyl-L-leucine | Accelerated postural compensation; N-acetyl-D-leucine was ineffective. | Vestibulocerebellum, Posterolateral Thalamus | nih.gov |
| Cat | Unilateral Labyrinthectomy (UL) | N-acetyl-DL-leucine | Improved postural compensation. | Central Vestibular System | nih.gov |
| Guinea Pig | Unilateral Labyrinthectomy (UL) | N-acetyl-DL-leucine | Accelerated vestibular compensation. | Medial Vestibular Nucleus | nih.gov |
Lysosomal storage diseases (LSDs) are a group of inherited metabolic disorders caused by defects in lysosomal function, often leading to severe, progressive neurodegeneration. This compound has been investigated in mouse models of several LSDs, including Niemann-Pick disease type C (NPC) and GM2 gangliosidosis (Tay-Sachs and Sandhoff diseases). mdpi.comdovepress.com
In the Npc1⁻/⁻ mouse model of Niemann-Pick disease, treatment with N-acetyl-L-leucine has been shown to significantly improve debilitating symptoms such as ataxia. nih.govnih.gov Similar positive outcomes have been observed in the Hexb⁻/⁻ mouse model of Sandhoff disease (a form of GM2 gangliosidosis). nih.gov In these mice, treatment with acetyl-DL-leucine led to improved motor function, a modest extension of lifespan, and a reduction in the pathological accumulation of glycosphingolipids in the brain and liver. researchgate.netresearchgate.net These findings suggest that this compound may act to ameliorate symptoms and potentially modify disease progression by targeting downstream cellular pathways affected by the primary lysosomal defect. researchgate.netresearchgate.net
Table 5: Findings in Mouse Models of Lysosomal Storage Diseases
| Disease Model | Gene Defect | Compound | Key Findings | Reference(s) |
|---|---|---|---|---|
| Niemann-Pick Type C (NPC) | Npc1 | N-acetyl-L-leucine | Significant improvement in ataxia. | nih.govnih.gov |
| GM2 Gangliosidosis (Sandhoff Disease) | Hexb | Acetyl-DL-leucine | Improved motor performance (bar crossing), increased lifespan, reduced GSL storage in brain and liver. | researchgate.netresearchgate.net |
| GM2 Gangliosidosis (Sandhoff Disease) | Hexb | N-acetyl-L-leucine | Significant improvement in ataxia. | nih.gov |
Traumatic Brain Injury Models and Neuroprotective Effects
There is no direct scientific evidence from preclinical models to support a neuroprotective role for this compound in the context of traumatic brain injury (TBI). Extensive research into neuroprotective agents for TBI has evaluated compounds such as N-acetylcysteine (NAC) and N-acetyl-L-leucine. nih.govnih.govsurgicalneurologyint.com These studies have shown that NAC, for instance, can reduce axonal injury and hippocampal neuronal loss in mouse models of TBI. nih.gov N-acetyl-L-leucine has also been investigated for its potential to improve motor and cognitive outcomes after TBI in mice. dntb.gov.ua However, similar preclinical investigations specifically assessing the efficacy of this compound in mitigating the pathological cascades following traumatic brain injury, such as neuroinflammation, excitotoxicity, or neuronal cell death, have not been reported in the scientific literature.
Metabolic Disease Models
Hepatic Toxicity and Metabolomic Profiling in Animal Models
This compound has been identified as a potential biomarker in preclinical models of hepatic toxicity. In a study involving Sprague Dawley rats exposed to the classical hepatotoxicants acetaminophen (B1664979) or bromobenzene (B47551), significant alterations in the plasma metabolome were observed early on, prior to changes in conventional liver injury markers. bhsai.org
Metabolomic profiling revealed that this compound, a metabolite of the branched-chain amino acid (BCAA) isoleucine, was significantly increased in the plasma of rats treated with either hepatotoxicant. bhsai.org This suggests a commonality in the metabolic response to liver injury induced by different chemical agents. The elevation of this compound and other N-acetylated BCAAs points towards perturbations in amino acid metabolism as a key feature of the toxic response. bhsai.org These findings indicate that plasma levels of this compound could serve as an early indicator of drug-induced liver injury. bhsai.org
Table 1: Plasma Metabolite Changes in a Rat Model of Hepatotoxicity
| Metabolite | Change in Response to Hepatotoxicants | Implicated Pathway | Reference |
|---|---|---|---|
| This compound | Increased | Branched-Chain Amino Acid Metabolism | bhsai.org |
| N-Acetylleucine | Increased | Branched-Chain Amino Acid Metabolism | bhsai.org |
| N-Acetylvaline | Increased | Branched-Chain Amino Acid Metabolism | bhsai.org |
| 11-dehydrocorticosterone | Increased | Lipid Metabolism | bhsai.org |
| Docosapentaenoate | Increased | Lipid Metabolism | bhsai.org |
| Corticosterone | Increased | Lipid Metabolism | bhsai.org |
Gut Microbiome and Metabolite Correlation in Animal Lines (e.g., intramuscular fat deposition in rabbits)
Investigations into the interplay between the gut microbiome and host metabolism have highlighted a role for this compound. A study using two rabbit lines divergently selected for high (H-line) and low (L-line) intramuscular fat (IMF) content revealed distinct cecal metabolomic profiles, pointing to microbial mechanisms correlated with fat deposition. nih.gov
In this model, the abundance of this compound in the cecum was found to be higher in the L-line rabbits, which are characterized by lower intramuscular fat. nih.gov Furthermore, a significant negative correlation was observed between the cecal abundance of this compound and the IMF content in this low-fat line. nih.gov This suggests that this compound, potentially produced or modulated by the gut microbiota, is associated with leaner phenotypes in this animal model. The metabolism of branched-chain amino acids, including isoleucine, was identified as being affected by the genetic selection for IMF, with this compound being a key differential metabolite. nih.gov These findings underscore the importance of the host-microbiota co-metabolism in influencing production traits like meat quality. nih.govnih.govresearchgate.net
Table 2: Correlation of Cecal this compound in Rabbit Lines with Intramuscular Fat (IMF)
| Rabbit Line | Relative Abundance of this compound | Correlation with IMF Content | Reference |
|---|---|---|---|
| High-IMF (H-line) | Lower | Not specified | nih.gov |
| Low-IMF (L-line) | Higher | Negative | nih.gov |
Analytical Methodologies for N Acetylisoleucine Quantification and Characterization in Research
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) is a cornerstone for the analysis of N-acetylated amino acids due to its high selectivity and sensitivity. creative-proteomics.com It allows for the detection and quantification of molecules based on their mass-to-charge ratio (m/z), providing valuable structural information through fragmentation analysis. creative-proteomics.com
Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) for Quantitative Profiling
UHPLC-ESI-MS/MS has become a predominant method for the quantitative analysis of N-Acetylisoleucine in complex biological samples. creative-proteomics.comresearchgate.netnih.gov This technique combines the superior separation capabilities of UHPLC with the high sensitivity and specificity of tandem mass spectrometry. UHPLC systems use columns with smaller particles, enabling faster analysis times and higher resolution compared to traditional HPLC. mdpi.com Electrospray ionization (ESI) is a soft ionization technique that generates charged molecules from the liquid phase with minimal fragmentation, making it ideal for analyzing biomolecules like this compound. creative-proteomics.com
Research has demonstrated the development of rapid, high-throughput, and sensitive UHPLC-ESI-MS/MS methods for profiling numerous amino acids and their derivatives, including N-acetylated forms. nih.govdoi.org For instance, a method was developed to simultaneously quantify 40 underivatized amino acids and their derivatives in cell lines, showcasing the power of this platform for targeted metabolomics. nih.gov In a specific application, UPLC-ESI-MS/MS was successfully used to measure this compound and its isomer, N-Acetylleucine, in human hair samples from diabetic patients. researchgate.netnih.gov This study highlighted the potential of these compounds as biomarkers and validated a method capable of separating and quantifying these closely related structures. researchgate.netnih.gov
The quantitative power of UHPLC-ESI-MS/MS is often enhanced by using stable isotope-labeled internal standards, which helps to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool employed in metabolomics for the analysis of N-acetylated amino acids. creative-proteomics.com This technique is particularly suited for volatile or semi-volatile compounds. creative-proteomics.com Since amino acids and their N-acetylated derivatives are generally non-volatile, a chemical derivatization step is required to increase their volatility for GC analysis. creative-proteomics.comresearchgate.net Common derivatization methods include silylation, such as using trimethylsilyl (B98337) (TMS) derivatives. researchgate.net
In the context of metabolomic screening for inborn errors of metabolism, GC-MS has been instrumental in identifying elevated levels of N-acetylated amino acids in urine. researchgate.net One of the first reported cases of aminoacylase (B1246476) I deficiency was identified through GC-MS analysis of urinary organic acids, which revealed increased excretion of several N-acetylated amino acids, including the derivatives of isoleucine, leucine (B10760876), valine, and others. researchgate.net GC-MS has also been used to distinguish between amino acid enantiomers following the hydrolysis of N-acetylated amino acid conjugates, which is crucial for studying the origins of these compounds in biological systems. mdpi.com
While derivatization adds a step to the sample preparation workflow, GC-MS provides excellent chromatographic resolution and produces characteristic mass spectra that are valuable for compound identification. creative-proteomics.comresearchgate.net
Multiple Reaction Monitoring (MRM) Transitions in MS/MS
Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly specific and sensitive scanning mode used in tandem mass spectrometry for targeted quantification. wikipedia.orglabce.com In an MRM experiment, the first mass analyzer (Q1) is set to select a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound), which is then fragmented in a collision cell (q2). The second mass analyzer (Q3) is then set to monitor for a specific, characteristic fragment ion, or "product ion." wikipedia.orgnih.gov This precursor-to-product ion pair is called a "transition." labce.com
The high specificity of MRM arises from monitoring a specific transition, which significantly reduces chemical noise and allows for accurate quantification even at low concentrations in complex matrices. nih.gov Research focused on the quantification of this compound and its isomer N-Acetylleucine has utilized MRM to achieve sensitive detection. A study analyzing these compounds in human hair employed positive ESI mode and monitored the fragmentation transition of m/z 174.1 → 86.1 for quantification. researchgate.netnih.gov The use of MRM allows for the creation of methods that are not only sensitive but also have a wide dynamic range, suitable for clinical and research applications. nih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| This compound | 174.1 | 86.1 | Positive ESI | researchgate.netnih.gov |
Chromatographic Separation Methods
Chromatographic separation is essential prior to mass spectrometric analysis to resolve analytes from interfering matrix components and, crucially, from their isomers. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte.
Hydrophilic Interaction Liquid Chromatography (HILIC) for Underivatized Amino Acid Analysis
Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal separation technique for highly polar compounds like amino acids and their N-acetylated derivatives, allowing for their analysis without the need for derivatization. halocolumns.comnih.gov In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a low concentration of an aqueous buffer. halocolumns.com Analyte retention is based on partitioning between the organic-rich mobile phase and a water-enriched layer adsorbed onto the stationary phase. halocolumns.com
Several studies have highlighted the advantages of HILIC for the analysis of underivatized amino acids. nih.govnih.govresearchgate.net A key benefit is the avoidance of derivatization, which simplifies sample preparation and eliminates potential issues with reaction byproducts or incomplete reactions. thermofisher.com Researchers have developed robust HILIC-MS/MS methods capable of quantifying a wide range of amino acids and their derivatives, including N-acetyl amino acids, in a single run. nih.govdoi.org These methods provide excellent retention for polar analytes that are poorly retained in reversed-phase chromatography. nih.gov HILIC has been successfully coupled with tandem mass spectrometry to create rapid and sensitive assays for profiling amino acids in various biological samples, including plasma and cell lines. nih.govnih.gov
Reversed-Phase Chromatography for Isomeric Separation
Reversed-Phase Chromatography (RPC) is a widely used separation technique in which a nonpolar stationary phase (most commonly C18) is paired with a polar mobile phase. nacalai.com While challenging for very polar compounds, RPC is highly effective for separating molecules based on differences in hydrophobicity, including isomers. d-nb.inforsc.org The separation of this compound from its structural isomer, N-Acetylleucine, is a critical analytical challenge that can be addressed using RPC. These isomers have identical masses and can produce similar fragments in MS/MS, making chromatographic separation essential for their individual quantification.
A UPLC-ESI-MS/MS method successfully used a C18 reversed-phase column to achieve complete separation of this compound and N-Acetylleucine in human hair extracts. researchgate.netnih.gov The separation was achieved using an isocratic mobile phase, demonstrating the resolving power of modern RPC columns even for closely related isomers. nih.gov The ability to separate such isomers is crucial, as their biological roles and concentrations may differ significantly. The development of specialized stationary phases and optimization of mobile phase conditions and temperature can further enhance the resolution of peptide and amino acid diastereomers. nih.govchromatographyonline.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 | researchgate.netnih.gov |
| Mobile Phase | Isocratic elution of acetonitrile-0.1% formic acid in water:0.1% formic acid (14:86, v/v) | researchgate.netnih.gov |
| Run Time | 5.0 min | nih.gov |
| Detection | ESI-MS/MS in MRM mode | researchgate.netnih.gov |
Spectroscopic Approaches for Structural and Interaction Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution. nih.govyork.ac.uk It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments, primarily focusing on ¹H (proton) and ¹³C nuclei, are indispensable for its characterization and for studying its interactions with other molecules. york.ac.ukethz.ch
The power of NMR lies in its ability to measure the chemical shift of each nucleus, which is highly sensitive to its local electronic environment. york.ac.uk Furthermore, through-bond scalar couplings (J-couplings) reveal which atoms are connected, while through-space Nuclear Overhauser Effects (NOEs) provide information on which atoms are close to each other in space, aiding in conformational analysis. ethz.chuzh.ch
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides a unique fingerprint based on its proton composition. Each chemically distinct proton or group of equivalent protons generates a signal in the spectrum, with its position (chemical shift), integration (number of protons), and multiplicity (splitting pattern) providing a wealth of structural data. Experimental data for this compound in an aqueous solution (H₂O) at a frequency of 600 MHz shows characteristic signals for the acetyl group and the isoleucine moiety. hmdb.ca
Acetyl Protons (CH₃CO-): A sharp singlet appears for the three protons of the acetyl methyl group.
Alpha-Proton (α-H): The proton attached to the alpha-carbon (the chiral center) typically appears as a doublet of doublets, due to coupling with the adjacent beta-proton. Its chemical shift is a sensitive indicator of the local chemical environment. researchgate.net
Beta-Proton (β-H): This proton is coupled to the alpha-proton and the protons on the gamma-carbon, resulting in a complex multiplet.
Gamma-Protons (γ-CH₂ and γ-CH₃): The isoleucine side chain has two gamma-protons on a methylene (B1212753) group and three on a methyl group. The methylene protons are diastereotopic and thus chemically non-equivalent, leading to separate signals, often as complex multiplets. The gamma-methyl group appears as a doublet due to coupling with the beta-proton.
Delta-Protons (δ-CH₃): The terminal methyl group of the side chain appears as a triplet, resulting from coupling with the two adjacent gamma-methylene protons.
Below is a table summarizing typical ¹H NMR chemical shifts for this compound based on experimental data. hmdb.ca
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Number of Protons |
|---|---|---|---|
| Acetyl (CH₃) | 2.06 | Singlet | 3 |
| α-H | 4.24 | Doublet | 1 |
| β-H | 1.91 | Multiplet | 1 |
| γ-CH₂ | 1.46 / 1.21 | Multiplet | 2 |
| γ-CH₃ | 0.93 | Doublet | 3 |
| δ-CH₃ | 0.91 | Triplet | 3 |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. york.ac.uk Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. oregonstate.edu The chemical shift range for ¹³C is much wider than for ¹H, leading to less signal overlap. oregonstate.eduucl.ac.uk
For this compound, distinct signals are expected for the two carbonyl carbons (one from the acetyl group and one from the carboxyl group), the alpha-carbon, the four side-chain carbons, and the acetyl methyl carbon. hmdb.ca The chemical shifts of these carbons are sensitive to their hybridization and the electronegativity of attached atoms. libretexts.org
Carbonyl Carbons (C=O): The carboxyl and amide carbonyl carbons resonate at the downfield end of the spectrum (typically 170-185 ppm). libretexts.org
Alpha-Carbon (α-C): The alpha-carbon, attached to the nitrogen atom, appears in the range of 50-60 ppm. researchgate.net
Side-Chain Carbons: The aliphatic carbons of the isoleucine side chain appear in the upfield region of the spectrum (typically 10-40 ppm). libretexts.org
Acetyl Methyl Carbon (CH₃CO-): The methyl carbon of the acetyl group typically resonates around 20-30 ppm. libretexts.org
The table below presents experimental ¹³C NMR chemical shifts for this compound. hmdb.ca
| Carbon Assignment | Chemical Shift (ppm) |
|---|---|
| Carboxyl (COO) | 177.5 |
| Amide (C=O) | 174.1 |
| α-C | 58.9 |
| β-C | 38.1 |
| γ-C (CH₂) | 25.8 |
| Acetyl (CH₃) | 22.9 |
| δ-C (CH₃) | 16.0 |
| γ-C (CH₃) | 11.7 |
NMR for Interaction Studies
NMR spectroscopy is a powerful tool for investigating non-covalent interactions between small molecules like this compound and macromolecules, such as proteins. nih.govnih.gov A common method is the chemical shift perturbation (CSP) experiment, often monitored using 2D ¹H-¹⁵N HSQC spectra of an isotopically labeled protein. beilstein-journals.org When a ligand like this compound binds to a protein, the chemical environment of the amino acid residues at the binding interface changes. This change is reflected in the chemical shifts of their backbone amide protons and nitrogens. nih.govbeilstein-journals.org By titrating the unlabeled ligand into the labeled protein sample and monitoring the changes in the HSQC spectrum, one can map the binding site on the protein surface and, in many cases, determine the dissociation constant (Kᴅ) of the interaction. beilstein-journals.orgmdpi.com This approach provides atomic-level resolution information about the binding event in solution. nih.gov
N Acetylisoleucine As a Metabolite and Biomarker in Preclinical and Mechanistic Contexts
Role in Inborn Errors of Metabolism: Maple Syrup Urine Disease (MSUD) as a Marker
Maple Syrup Urine Disease (MSUD) is an inborn error of metabolism caused by a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKAD) complex. caymanchem.comwikipedia.org This enzymatic defect hinders the breakdown of branched-chain amino acids—leucine (B10760876), isoleucine, and valine—leading to their accumulation in blood and urine. caymanchem.comwikipedia.org
Studies of urinary organic acid profiles have identified increased amounts of N-acetylated BCAAs, including N-acetylisoleucine, N-acetylleucine, and N-acetylvaline, in the urine of MSUD patients. ebi.ac.uk The presence of these metabolites is a consequence of the body attempting to detoxify and excrete the excess amino acids by converting a fraction of them into their corresponding N-acetyl derivatives. ebi.ac.uk This makes the detection of elevated this compound in urine a useful marker for MSUD. caymanchem.comlabchem.com.myresearchgate.net While plasma alloisoleucine is considered the most specific diagnostic marker for MSUD, the analysis of urinary N-acetylated amino acids provides complementary information about the metabolic dysregulation. nih.govnih.gov
Table 1: N-Acetylated Amino Acids Detected in the Urine of Patients with Inborn Errors of Metabolism
| Metabolite | Associated Disorder | Reference |
|---|---|---|
| This compound | Maple Syrup Urine Disease (MSUD) | ebi.ac.uk |
| N-Acetylleucine | Maple Syrup Urine Disease (MSUD) | ebi.ac.uk |
| N-Acetylvaline | Maple Syrup Urine Disease (MSUD) | ebi.ac.uk |
| N-Acetylphenylalanine | Phenylketonuria (PKU), Tyrosinemia | ebi.ac.uk |
| N-Acetyltyrosine | Tyrosinemia | ebi.ac.uk |
Identification as a Uremic Toxin in High Biological Abundance
This compound, along with other N-acetylated amino acids, is classified as a uremic toxin when it accumulates in high concentrations in the serum or plasma. hmdb.ca Uremic toxins are endogenously produced molecules that are normally cleared by the kidneys. hmdb.ca In the context of chronic kidney disease (CKD), impaired renal function leads to the accumulation of these solutes, contributing to the uremic syndrome. hmdb.canih.gov The buildup of uremic toxins is associated with various pathologies, including cardiovascular disease and neurological deficits. hmdb.ca While research on N-acetylcysteine (NAC) has been explored for its potential benefits in CKD, the specific role and impact of elevated endogenous this compound as a uremic toxin remain an area of ongoing investigation. nih.govnih.govmdpi.com
Associations with Metabolic Disturbances
Preclinical research has demonstrated a correlation between this compound and metabolites associated with liver toxicity. In studies involving hepatotoxicants like bromobenzene (B47551) (BB) and acetaminophen (B1664979) (APAP), significant changes in plasma metabolite profiles were observed. bhsai.org These toxicants are known to cause cellular injury by generating reactive electrophilic intermediates. bhsai.org
In these preclinical models, plasma levels of several BCAA metabolites, including this compound, N-acetylleucine, and N-acetylvaline, were found to be significantly increased following exposure to the hepatotoxicants. bhsai.org This suggests that alterations in amino acid metabolism, specifically the N-acetylation pathway, are part of the metabolic response to chemically induced liver injury. bhsai.org The correlation between the increase in this compound and the administration of liver-damaging agents points to its potential as a biomarker for this type of toxicity. bhsai.org
Table 2: Metabolites Increased in Preclinical Models of Liver Toxicity
| Metabolite Class | Specific Metabolite | Reference |
|---|---|---|
| Branched-Chain Amino Acid Metabolites | This compound | bhsai.org |
| N-Acetylleucine | bhsai.org | |
| N-Acetylvaline | bhsai.org | |
| Lipid Metabolism Metabolites | 11-Dehydrocorticosterone | bhsai.org |
| Docosapentaenoate | bhsai.org | |
| Margarate | bhsai.org | |
| Corticosterone | bhsai.org | |
| Mead Acid | bhsai.org |
The gut microbiome and its metabolites are increasingly recognized for their role in obesity. nih.govresearchgate.net Machine learning models are being employed to identify key metabolites that can predict or differentiate obesity phenotypes. nih.govresearchgate.net In this context, this compound has emerged as a relevant feature.
A study using a machine learning approach to integrate fecal metabolomic and neuroimaging data identified several amino acid derivatives, including this compound, as important for distinguishing between obese and overweight individuals. nih.gov In one support vector machine (SVM) model, this compound was one of the top three features with the largest positive weight influencing the model toward classifying individuals as extremely obese. nih.gov These findings from predictive modeling highlight this compound as a metabolite of interest in the pathophysiology of obesity, warranting further investigation into its role in diet-induced obesity. nih.govopenrepository.comresearchgate.net
This compound has been identified as a potential biomarker related to type 2 diabetes (T2D). researchgate.netnih.gov Studies have shown that patients with T2D have significantly higher plasma levels of BCAAs like valine, leucine, and isoleucine compared to healthy controls. nih.gov This dysregulation extends to their acetylated forms.
Research involving the analysis of metabolites in human hair found that the concentrations of this compound and N-acetylleucine were significantly higher in diabetic patients (DP) compared to healthy volunteers (HV). researchgate.netnih.gov This finding suggests that hair, as a noninvasive biological sample, could be used for monitoring diabetes-related metabolic changes. nih.gov Further metabolomic studies have also noted an association between this compound and T2D, reinforcing its potential as a diabetes-related metabolite. nih.govnih.gov
Table 3: Concentration of this compound in Hair Samples
| Group | This compound Concentration (pg/mg) (Mean ± SD) | Statistical Significance (p-value) | Reference |
|---|---|---|---|
| Diabetic Patients (DP) | Data not specifically quantified in text | p < 0.01 | nih.gov |
| Healthy Volunteers (HV) | Data not specifically quantified in text |
Compound Names Mentioned in this Article
Future Research Directions and Translational Perspectives
Elucidating Undiscovered Enzymatic Pathways and Regulators of N-Acetylisoleucine Metabolism
The biosynthesis and degradation of this compound are intricate processes involving several key enzymes. Future research will likely focus on identifying and characterizing the full spectrum of enzymes and regulatory factors that govern its metabolic fate.
This compound can be formed through two primary routes: the direct N-acetylation of the amino acid isoleucine and the breakdown of larger proteins that have been N-terminally acetylated. hmdb.ca The direct synthesis involves the enzyme leucine (B10760876)/isoleucine N-acetyltransferase, which utilizes acetyl-CoA. hmdb.ca Another significant pathway involves N-acetyltransferase enzymes (NATs), particularly the NatA, NatB, and NatC complexes, which co-translationally acetylate proteins. hmdb.cahmdb.ca The subsequent degradation of these acetylated proteins by N-acylpeptide hydrolases can release this compound. hmdb.cahmdb.ca Conversely, the enzyme aminoacylase (B1246476) I (ACY1) is known to hydrolyze N-acetylated amino acids, including this compound, back to their constituent amino acid and an acetyl group. hmdb.ca
A critical area for future investigation is the comprehensive identification of all enzymes involved in these pathways and the regulatory mechanisms that control their activity. For instance, understanding the factors that influence the expression and activity of leucine/isoleucine N-acetyltransferase and ACY1 will be crucial. Furthermore, the interplay between the gut microbiota and host metabolism in regulating this compound levels presents a compelling area of study. Research has shown that the gut microbiota can influence host amino acid and glutathione (B108866) metabolism, affecting the levels of various N-acetylated amino acids. embopress.org
Advanced Mechanistic Investigations at the Molecular and Systems Level
Delving deeper into the molecular and systemic functions of this compound is a key priority for future research. This involves understanding how it interacts with cellular components and influences broader physiological systems.
At the molecular level, research is needed to elucidate how this compound might act as a signaling molecule, potentially influencing pathways like the AMPK-mTOR pathway, which is known to be modulated by branched-chain amino acids. mdpi.com Its structural similarity to other signaling molecules suggests it could have roles in neurotransmission or metabolic regulation. nih.gov Investigating its impact on protein synthesis and stability is also warranted, given its origin from N-terminal acetylation, a modification known to protect proteins from degradation. hmdb.cacymitquimica.com
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity
The ability to accurately and sensitively detect this compound in biological samples is paramount for both research and potential clinical applications. While existing methods have proven useful, there is a continuous need for improvement.
Currently, techniques like ultra-high-performance liquid chromatography-electrospray tandem mass spectrometry (UHPLC-MS/MS) are used for the quantitative analysis of this compound in samples such as hair. researchgate.netnih.gov These methods often employ derivatization to enhance sensitivity and separation. shimadzu.comjst.go.jp However, challenges remain, particularly in analyzing complex biological matrices where concentrations of the analyte may be very low. researchgate.netjst.go.jp
Future advancements will likely focus on developing analytical methods with even greater sensitivity and specificity. This could involve the creation of novel derivatization reagents or the refinement of mass spectrometry techniques to minimize matrix effects and improve the limits of detection and quantification. researchgate.netjst.go.jpdoi.org The development of high-throughput methods will also be crucial for large-scale metabolomic studies aiming to establish this compound as a reliable biomarker. doi.org
Exploration of this compound's Role in Emerging Biological Paradigms and Disease Pathogenesis
A significant frontier in this compound research lies in understanding its involvement in various diseases and emerging biological concepts.
Elevated levels of this compound have been observed in the hair of diabetic patients, suggesting its potential as a non-invasive biomarker for this metabolic disorder. researchgate.netnih.gov Further investigation is needed to clarify its precise role in the pathogenesis of type 2 diabetes. Additionally, this compound has been associated with colorectal cancer and is considered a uremic toxin when present in high concentrations, potentially contributing to kidney damage and other complications. hmdb.ca Its role in neurodegenerative diseases is another area of interest, given the therapeutic use of its structural analog, N-acetyl-L-leucine, in treating such conditions. researchgate.net
The concept of "chiral metabolomics," which involves the comprehensive analysis of enantiomers of chiral metabolites, could provide new insights into the biological roles of different stereoisomers of this compound. jst.go.jp Furthermore, exploring its function within the context of the gut-brain axis and its modulation by the microbiome could reveal novel therapeutic targets for a range of disorders. embopress.org As our understanding of systems biology and the interconnectedness of metabolic pathways grows, the importance of studying individual metabolites like this compound in a holistic manner becomes increasingly apparent. biorxiv.org
Q & A
Q. How can researchers integrate this compound data into multi-omics frameworks for metabolic syndrome studies?
- Methodological Answer : Develop pathway-centric models using tools like OmicsNet or PaintOmics to overlay metabolomic data with proteomic and genomic signatures. Apply machine learning (e.g., random forest or LASSO regression) to identify this compound-associated biomarkers predictive of insulin resistance or gestational diabetes .
Guidance for Addressing Data Contradictions
- Cross-Technique Validation : Confirm LC-MS findings with NMR or capillary electrophoresis to rule out instrumental artifacts .
- Systematic Literature Review : Use PRISMA guidelines to synthesize evidence, highlighting cohort-specific factors (e.g., ethnicity, diet) that may explain divergent results .
- Open Data Practices : Share negative or inconclusive results in repositories like Zenodo to reduce publication bias and enable meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
